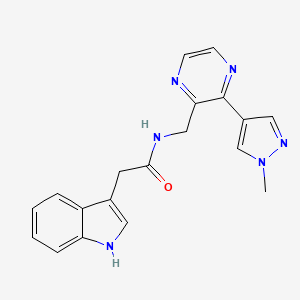

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

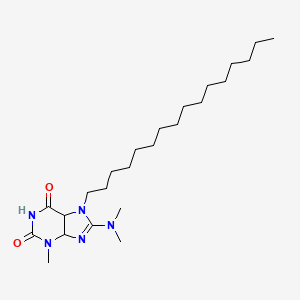

The compound "1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine" is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a substituent that includes a pyridin-2-ylmethyl group attached to the nitrogen of the imidazole ring.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. One approach involves the use of nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition, which allows for the convergent and regioselective access to imidazo-fused heteroaromatics . Another method includes a sequential addition of arylamines to nitriles followed by I2/KI-mediated oxidative cyclization, providing a practical strategy for constructing the imidazo[1,2-a]pyridin-2-amine framework . Additionally, a one-pot regiospecific synthesis that is metal-free has been developed for the formation of C-N, C-O, and C-S bonds, starting from ynals, pyridin-2-amines, and alcohols or thiols10.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was followed by characterization using IR, NMR, and UV-vis spectroscopy, and the solid-state structure was determined by single-crystal X-ray diffraction . Similarly, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were performed to understand the inclination of substituent phenyl rings relative to the imidazole ring .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the amine group allows for further functionalization, as seen in the synthesis of inhibitors of insulin-like growth factor 1-receptor (IGF-1R), where amine-containing side chains were installed to improve enzyme potency . The reactivity of these compounds can also lead to the formation of stable N-heterocyclic carbenes, which have been synthesized and characterized from imidazo[1,5-a]pyridin-3-ylidenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of both imidazole and pyridine rings contributes to the compound's basicity, potential hydrogen bonding, and electronic properties. Quantum chemical calculations using density functional theory (DFT) have been employed to predict the molecular and spectroscopic features of these compounds, showing good agreement with experimental data . The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its use in the generation of stable N-heterocyclic carbenes .

科学的研究の応用

Recyclable Copper Catalyst Systems

Recent developments have focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions using aryl halides and arylboronic acids. These systems employ imidazoles, among other amines, as coupling partners, showcasing the importance of such compounds in creating potential candidates for commercial exploitation in organic synthesis. This research emphasizes the optimization of catalysts, including the effect of additives, solvents, and temperature, which is critical for new developments in this field (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Chemistry and Properties of Bis-Benzimidazole Pyridines

The compound and its related structures have been extensively studied for their chemical and spectroscopic properties. A review covering the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) demonstrates the compound's significance in forming complex compounds with diverse biological and electrochemical activities. This comprehensive review also identifies potential areas for further investigation, suggesting an ongoing interest in the unique functionalities of these compounds (Boča, Jameson, & Linert, 2011).

Pharmacophore Design for Kinase Inhibitors

In the context of pharmacophore design, derivatives of 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine with tri- and tetra-substituted imidazole scaffolds are recognized as selective inhibitors of p38 mitogen-activated protein kinase. This highlights the compound's role in designing and synthesizing inhibitors that can replace adenosine triphosphate in kinase binding, demonstrating the potential for developing highly selective and potent therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives synthesized from imidazole, indicates their importance in organic synthesis, catalysis, and drug development. This review underlines the significant potential of these compounds in forming metal complexes and designing catalysts, as well as their medicinal applications, showcasing a broad interest in exploring their functionalities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety And Hazards

While specific safety and hazard information for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions for “1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient methods for constructing amides directly by C–C bond cleavage is attractive . Additionally, these compounds could be further investigated for their potential biological and therapeutic value .

特性

IUPAC Name |

1-(pyridin-2-ylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZORTFIPUTJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)